3-Phenylpiperidine

Übersicht

Beschreibung

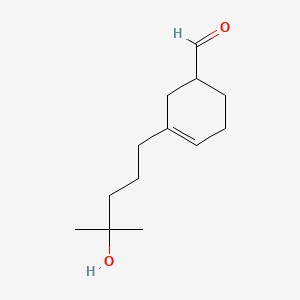

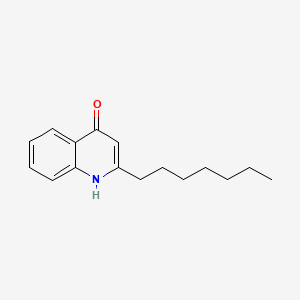

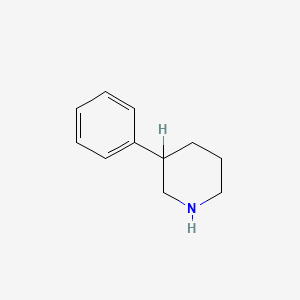

3-Phenylpiperidine is a chemical compound with a phenyl moiety directly attached to piperidine . It has a molecular formula of C11H15N . Phenylpiperidines, including 3-Phenylpiperidine, are associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A set of 13 alkyl derivatives of 3-phenylpiperidine-2,6-dione were synthesized . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .

Molecular Structure Analysis

The molecular structure of 3-Phenylpiperidine was confirmed by an X-ray crystallography . It has a molecular weight of 161.24 .

Chemical Reactions Analysis

Piperidines, including 3-Phenylpiperidine, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

3-Phenylpiperidine has a density of 1.0±0.1 g/cm3, a boiling point of 263.2±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

3-Phenylpiperidine derivatives have been synthesized and investigated for their potential antiviral properties. For instance, certain alkyl derivatives of 3-phenylpiperidine-2,6-dione showed moderate protection against viruses like CVB-2 and HSV-1 . This suggests that these compounds could be further explored for developing new antiviral medications.

Antibacterial and Antifungal Applications

Beyond antiviral activity, 3-Phenylpiperidine compounds have also been tested for their antibacterial and antifungal efficacy. The ability to combat a range of bacterial and fungal pathogens makes these derivatives valuable for further research in creating new antibiotics and antifungals .

HIV-1 Inhibition

Specific derivatives of 3-Phenylpiperidine have been investigated in vitro against HIV-1. The results indicated that some compounds could potentially inhibit the virus, which is crucial for the development of new treatments for HIV/AIDS .

Pharmacological Applications

Piperidine derivatives, including those with a 3-Phenylpiperidine structure, are present in more than twenty classes of pharmaceuticals. They play a significant role in drug design due to their pharmacophoric features, which are essential for the interaction with biological targets .

Drug Discovery

The piperidine nucleus, including 3-Phenylpiperidine, is a common feature in many therapeutic agents. It has been utilized in various ways, such as anticancer, antiviral, and antimalarial drugs. The versatility of the piperidine structure makes it a valuable scaffold in medicinal chemistry .

Synthesis of Biologically Active Compounds

Recent advances in the synthesis of piperidine derivatives have led to the formation of various biologically active compounds. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Such compounds are essential for the pharmaceutical industry and can lead to the discovery of new drugs .

Wirkmechanismus

Target of Action

3-Phenylpiperidine, a synthetic derivative of the phenylpiperidine class, primarily targets the central nervous system (CNS) μ-opioid receptors . These receptors play a crucial role in pain perception and response .

Mode of Action

3-Phenylpiperidine acts as an agonist at the μ-opioid receptors, leading to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression . It also has local anesthetic properties due to its interaction with sodium channels .

Biochemical Pathways

The primary biochemical pathway affected by 3-Phenylpiperidine is the opioid signaling pathway. By acting as an agonist at the μ-opioid receptors, it inhibits the transmission of pain signals, thereby reducing the perception of pain .

Pharmacokinetics

3-Phenylpiperidine, like other phenylpiperidine derivatives, is quickly hydrolyzed in the liver to pethidinic acid and is also demethylated to norpethidine . Norpethidine is an active metabolite with analgesic activity and a potency twice that of 3-Phenylpiperidine itself . Norpethidine has a longer elimination half-life and can accumulate in patients with renal disease, potentially leading to seizures .

Result of Action

The primary molecular effect of 3-Phenylpiperidine is the activation of μ-opioid receptors, leading to altered pain perception and CNS depression . On a cellular level, this results in reduced transmission of pain signals, thereby providing analgesic effects .

Action Environment

The action, efficacy, and stability of 3-Phenylpiperidine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to increased toxicity or reduced efficacy . Additionally, factors such as the patient’s age, liver function, and renal function can also influence the drug’s pharmacokinetics and overall effect .

Safety and Hazards

When handling 3-Phenylpiperidine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Piperidines, including 3-Phenylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

3-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYBILDYPCVNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871048 | |

| Record name | 3-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylpiperidine | |

CAS RN |

3973-62-4 | |

| Record name | 3-Phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3973-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary biological targets of 3-Phenylpiperidine derivatives?

A1: 3-Phenylpiperidine derivatives exhibit binding affinity for a range of biological targets, most notably sigma receptors (both σ1 and σ2 subtypes) [, ] and dopamine receptors (including D2 and D4 subtypes) [, , ]. They have also been investigated for their interactions with other targets like the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction [].

Q2: How does the interaction of 3-Phenylpiperidines with sigma receptors translate to their observed effects?

A2: While the precise mechanisms are still under investigation, binding to sigma receptors, particularly the σ1 subtype, has been linked to various pharmacological effects, including modulation of dopamine neurotransmission and potential therapeutic benefits in conditions like Parkinson's disease [, ].

Q3: Can you elaborate on the downstream effects of 3-Phenylpiperidine binding to dopamine receptors?

A3: Depending on the specific subtype targeted and the intrinsic activity of the compound (agonist, antagonist, partial agonist), interactions with dopamine receptors can influence dopamine signaling pathways involved in motor control, reward, and cognition [, , ]. For instance, some 3-phenylpiperidines act as dopamine autoreceptor antagonists, potentially increasing dopamine release [].

Q4: What is the molecular formula and molecular weight of 3-Phenylpiperidine?

A4: The molecular formula of 3-Phenylpiperidine is C11H15N, and its molecular weight is 161.24 g/mol.

Q5: Is there any spectroscopic data available for characterizing 3-Phenylpiperidine derivatives?

A5: Yes, researchers utilize various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) [], to analyze the structure and conformation of 3-Phenylpiperidine derivatives. These analyses help determine the spatial arrangement of atoms and their influence on biological activity.

Q6: What is the significance of the aromatic hydroxyl group in 3-Phenylpiperidine derivatives, particularly in relation to sigma receptor binding?

A7: Research suggests that while the aromatic hydroxyl group is a prominent feature in many sigma receptor ligands, its contribution to binding affinity in 3-Phenylpiperidines appears to be minimal []. This finding challenges previous assumptions and highlights the importance of systematic SAR studies.

Q7: How does the stereochemistry of 3-Phenylpiperidines impact their interaction with biological targets?

A8: Stereochemistry plays a crucial role in determining the activity and selectivity of 3-Phenylpiperidine derivatives. For example, dextrorotatory isomers often display a higher affinity for σ1 receptors compared to their levorotatory counterparts [].

Q8: Can you provide an example of how conformational restriction in 3-Phenylpiperidines influences their activity?

A9: The synthesis of 1-phenyl-3-azabicyclo(3.1.0)hexanes, which are conformationally restricted analogs of 3-Phenylpiperidines, revealed that such restriction does not necessarily hinder sigma receptor affinity []. In fact, certain restricted analogs displayed enhanced selectivity for the σ1 receptor subtype, highlighting the potential of conformational control in drug design.

Q9: Are there any reported challenges related to the stability of 3-Phenylpiperidine derivatives?

A10: While the provided research doesn't explicitly detail stability issues with 3-Phenylpiperidine itself, the development of analogs like aminoglutethimide [] involved addressing metabolic instability and the formation of inactive metabolites. This emphasizes the importance of considering stability and metabolic liabilities during drug development.

Q10: Has the metabolic fate of 3-Phenylpiperidine derivatives been investigated?

A11: Yes, studies have examined the metabolism of 3-Phenylpiperidines, specifically focusing on (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride [(-)-OSU6162]. Findings indicate that this compound undergoes N-dealkylation primarily mediated by CYP2D6, a cytochrome P450 enzyme, in human liver microsomes [].

Q11: Have 3-Phenylpiperidine derivatives shown promise in preclinical models of disease?

A12: Research on a series of 3-Phenylpiperidine derivatives targeting the β-catenin/BCL9 interaction demonstrated potent anti-colorectal cancer activity in vitro and in vivo []. These compounds suppressed Wnt signaling and tumor growth, highlighting their potential as anticancer agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

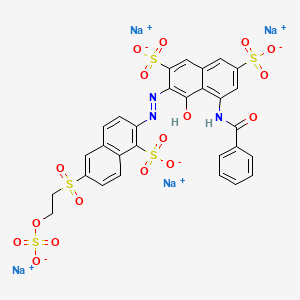

![Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)](/img/structure/B1329935.png)